4-Methyldec-4-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
58203-65-9 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-methyldec-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |
InChI Key |
XRHMXCQANGQRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)CCCO |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of 4 Methyldec 4 En 1 Ol and Its Analogs in Non Human Organisms
Enzymatic Biotransformation Processes
The biotransformation of 4-methyldec-4-en-1-ol and its analogs involves a series of enzymatic reactions targeting its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. These processes are crucial for altering the compound's biological activity and facilitating its excretion.
Role of Enzymatic Systems in Alcohol Metabolism (General Concepts Applicable to Branched Alcohols)
The initial and pivotal step in the metabolism of primary alcohols, including branched-chain variants like this compound, is their oxidation. This process is predominantly catalyzed by alcohol dehydrogenases (ADHs), a large family of enzymes that facilitate the reversible oxidation of alcohols to aldehydes, utilizing NAD⁺ or NADP⁺ as a cofactor. researchgate.neteuropa.eu The substrate specificity of ADHs can be influenced by the structure of the alcohol. While many ADHs readily oxidize straight-chain primary alcohols, the presence of branching or unsaturation can affect the efficiency of the reaction. researchgate.netresearchgate.net For instance, some yeast ADHs exhibit decreased activity with increasing chain length and branching. researchgate.net
Following the initial oxidation to an aldehyde, the metabolic cascade typically continues with the further oxidation of the aldehyde to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). nih.gov These resulting carboxylic acids can then enter various metabolic pathways, such as the β-oxidation pathway, for further degradation and energy production. researchgate.net
Another major enzymatic system involved in the metabolism of branched alcohols is the cytochrome P450 (CYP) superfamily of monooxygenases. d-nb.infonih.govmdpi.com These versatile enzymes are capable of catalyzing a wide array of oxidative reactions, including the hydroxylation of unactivated carbon atoms. nih.govnih.gov In the context of branched alcohols, CYPs can introduce hydroxyl groups at various positions along the carbon chain, a process known as ω-hydroxylation (at the terminal methyl group) or sub-terminal hydroxylation. nih.govresearchgate.net This increases the polarity of the molecule, aiding in its subsequent conjugation and excretion. The CYP4 family, for example, is known to preferentially metabolize medium to long-chain fatty acids and their derivatives. researchgate.net
The metabolic processing of branched-chain alcohols is a critical detoxification pathway in many organisms, from microorganisms to insects and mammals. researchgate.netd-nb.infofoodb.ca In insects, for instance, CYPs play a crucial role in the metabolism of xenobiotics, including insecticides and plant secondary metabolites, as well as in the regulation of endogenous compounds like pheromones. d-nb.infonih.govmdpi.com
Biocatalytic Conversions of Alkene and Alcohol Functional Groups
The presence of both an alkene and an alcohol functional group in this compound opens up several avenues for biocatalytic conversion. These transformations are not only part of detoxification pathways but are also harnessed in biotechnological applications for the synthesis of valuable chemicals. whiterose.ac.ukresearchgate.netnih.gov
The alcohol group is a primary target for oxidation. As mentioned, alcohol dehydrogenases (ADHs) can oxidize the primary alcohol to the corresponding aldehyde, 4-methyldec-4-en-1-al. d-nb.infonih.gov Further oxidation by aldehyde dehydrogenases would yield 4-methyldec-4-enoic acid. nih.gov Whole-cell biocatalysis using microorganisms expressing ADHs has been shown to be an efficient method for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. d-nb.infonih.gov
The carbon-carbon double bond is susceptible to several enzymatic modifications. Cytochrome P450 monooxygenases can catalyze the epoxidation of the double bond, forming an epoxide ring. d-nb.infowhiterose.ac.uk This reaction is a common metabolic route for unsaturated compounds and can sometimes lead to the formation of reactive intermediates. Unspecific peroxygenases (UPOs) are another class of enzymes that can catalyze the selective epoxidation of allylic alcohols. d-nb.infowhiterose.ac.uk Interestingly, the stereochemistry of the double bond (E/Z configuration) can lead to divergent reaction pathways with UPOs, resulting in either epoxides or further oxidation products like carboxylic acids and aldehydes. d-nb.infowhiterose.ac.uk
Furthermore, the allylic position (the carbon atom adjacent to the double bond) is also a target for enzymatic hydroxylation by CYPs. nih.gov This can lead to the formation of diols or other hydroxylated derivatives. For example, a multifunctional CYP has been shown to catalyze the formation of an allylic alcohol from a saturated carbon backbone through a desaturation-hydroxylation sequence. nih.gov
Microbial transformations offer a wide array of possible reactions. Various microorganisms, including bacteria, yeasts, and fungi, can perform reactions such as hydration of the double bond, isomerization, and reduction. researchgate.netresearchgate.net For instance, the biotransformation of terpenes, which are structurally related to this compound, by microorganisms can lead to a diverse range of products through oxidation, reduction, and isomerization reactions. researchgate.netresearchgate.netmdpi.com
Identification of Biotransformation Products
While no studies have specifically identified the biotransformation products of this compound, the metabolic fate of analogous compounds provides a strong basis for predicting its primary metabolites in non-human organisms. The expected products would arise from the enzymatic actions on the alcohol and alkene functionalities.
Based on the metabolism of similar branched, unsaturated alcohols, the following biotransformation products of this compound are anticipated:
Interactive Data Table: Predicted Biotransformation Products of this compound
| Product Name | Parent Compound | Enzymatic Reaction | Enzyme Class | Potential Organism Type |
| 4-Methyldec-4-en-1-al | This compound | Oxidation of primary alcohol | Alcohol Dehydrogenase (ADH) | Microorganisms, Insects, Mammals |
| 4-Methyldec-4-enoic acid | 4-Methyldec-4-en-1-al | Oxidation of aldehyde | Aldehyde Dehydrogenase (ALDH) | Microorganisms, Insects, Mammals |
| 4-Methyl-4,5-epoxy-decan-1-ol | This compound | Epoxidation of double bond | Cytochrome P450 (CYP), Unspecific Peroxygenase (UPO) | Microorganisms, Insects |
| 4-Methyldec-4-ene-1,x-diol | This compound | Hydroxylation of carbon chain | Cytochrome P450 (CYP) | Microorganisms, Insects, Mammals |
| 4-Methyldecanoic acid | 4-Methyldec-4-enoic acid | Reduction of double bond, β-oxidation | Various | Microorganisms, Mammals |
Studies on the biotransformation of structurally related insect pheromones and terpenoids further support these predictions. For example, the metabolism of insect pheromones, which are often long-chain unsaturated alcohols, aldehydes, or esters, is heavily reliant on cytochrome P450 enzymes for degradation and clearance. d-nb.infonih.govmdpi.com This often involves hydroxylation and epoxidation reactions.
Microbial biotransformation studies on terpenes have revealed a wide array of metabolic products. For instance, the biotransformation of α-phellandrene, a cyclic monoterpene, by various microorganisms yielded products such as epoxides and diols. nih.gov Similarly, the transformation of other terpenoids by fungi and bacteria can involve oxidation, reduction, and isomerization of both the carbon skeleton and functional groups. researchgate.netresearchgate.netmdpi.com
Interactive Data Table: Examples of Biotransformation Products from Analogous Compounds
| Substrate | Organism/Enzyme | Biotransformation Product(s) | Reference |
| E-Allylic Alcohols | Agrocybe aegerita UPO | Carboxylic Acids, Aldehydes | d-nb.infowhiterose.ac.uk |
| Z-Allylic Alcohols | Agrocybe aegerita UPO | Epoxides | d-nb.infowhiterose.ac.uk |
| Terpenoids (general) | Bacteria, Fungi, Yeast | Hydrated, Isomerized, Dehydrogenated, Oxidized, and Reduced Products | researchgate.net |
| α-Phellandrene | Various Microorganisms | 6-Hydroxypiperitone, α-Phellandrene epoxide, cis-p-Menth-2-en-1-ol, Carvotanacetone, 5-p-Menthene-1,2-diol | nih.gov |
| Linear Terpene Alcohols (e.g., Geraniol) | Mammalian CYPs | ω-Hydroxylated derivatives | inchem.org |
Advanced Analytical Methodologies for the Characterization and Detection of 4 Methyldec 4 En 1 Ol
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for separating volatile compounds like 4-Methyldec-4-en-1-ol from a mixture prior to their detection and quantification. The choice of technique depends on the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis of a sample containing this compound, the volatile fraction is first extracted, often using headspace solid-phase microextraction (HS-SPME), and then injected into the gas chromatograph.
The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For a compound like this compound, a non-polar or mid-polar column (e.g., DB-5ms, HP-5MS) is commonly employed.
As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against commercial libraries like the NIST database.
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a long-chain unsaturated alcohol. Key fragments would likely include the molecular ion (M⁺) at m/z 170, a peak corresponding to the loss of a water molecule (M-18) at m/z 152, and various hydrocarbon fragments resulting from the cleavage of the alkyl chain.
| Parameter | Description |
|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Temperature Program | Initial oven temperature of ~50°C, ramped up to ~250°C to ensure elution of all volatile components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Expected Molecular Ion (M⁺) | m/z 170. |
| Key Expected Fragments | m/z 152 [M-H₂O]⁺, and fragments from alkyl chain cleavage (e.g., m/z 43, 55, 69, 83). |
For exceptionally complex samples like essential oils or perfumes, where hundreds of compounds may be present, conventional one-dimensional GC may fail to provide adequate separation, leading to co-elution. Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior resolving power by employing two columns with different separation mechanisms (e.g., non-polar followed by polar).
In a GC×GC system, a modulator is placed between the two columns. This device continuously traps, focuses, and re-injects small fractions of the eluent from the first column onto the second, much shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram where compounds are separated based on their volatility (1st dimension) and polarity (2nd dimension). This structured separation groups chemically related compounds into distinct regions of the 2D plot, simplifying identification.
This technique is particularly advantageous for isolating this compound from its isomers and other components in intricate fragrance profiles, ensuring more accurate identification and quantification. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC can provide high-resolution data for both the chromatographic separation and mass analysis.
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
¹H NMR: A proton NMR spectrum of this compound would display distinct signals for each chemically unique proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.
¹³C NMR: A carbon-13 NMR spectrum provides a signal for each chemically non-equivalent carbon atom. The chemical shifts are highly sensitive to the carbon's hybridization and bonding environment, allowing for a complete carbon skeleton map of the molecule.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established principles and spectral data of similar structures.
| Atom Position (Structure) | ¹H NMR (Predicted δ, ppm, Multiplicity) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| 1 (-CH₂OH) | ~3.6 (t) | ~62 |
| 2 (-CH₂-) | ~1.6 (m) | ~30 |
| 3 (-CH₂-) | ~2.1 (q) | ~35 |
| 4 (=C(CH₃)-) | - | ~135-140 |
| 5 (-CH=) | ~5.1 (t) | ~125 |
| 6 (-CH₂-) | ~2.0 (q) | ~29 |
| 7 (-CH₂-) | ~1.3 (m) | ~32 |
| 8 (-CH₂-) | ~1.3 (m) | ~27 |
| 9 (-CH₂-) | ~1.3 (m) | ~23 |
| 10 (-CH₃) | ~0.9 (t) | ~14 |
| 11 (4-CH₃) | ~1.6 (s) | ~16 |
| -OH | Variable (s, broad) | - |
Predicted data based on general chemical shift ranges. Multiplicities: s=singlet, t=triplet, q=quartet, m=multiplet.Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate (stretch, bend). Specific functional groups absorb at characteristic frequencies, making IR a valuable tool for functional group identification.
An IR spectrum of this compound would show key absorption bands confirming the presence of its hydroxyl (-OH) and alkene (C=C) functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 (broad, strong) | O-H stretch | Alcohol (-OH) |
| ~3020 (medium) | sp² C-H stretch | Alkene (=C-H) |
| 2850-2960 (strong) | sp³ C-H stretch | Alkyl (-CH₂, -CH₃) |
| ~1670 (weak to medium) | C=C stretch | Alkene (C=C) |
| ~1050 (medium to strong) | C-O stretch | Primary Alcohol (C-OH) |
Predicted data based on characteristic functional group absorption regions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula.
While standard GC-MS provides a nominal mass (e.g., 170 for C₁₁H₂₂O), it cannot distinguish between different compounds that share this nominal mass (isobars). HRMS can easily differentiate these by measuring the exact mass. The theoretical exact mass of this compound can be calculated from the precise masses of its constituent atoms (C, H, O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental formula.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O | |
| Theoretical Exact Mass ([M+H]⁺) | 171.17434 | Calculated |
| Hypothetical Measured Mass | 171.17419 | - |
| Mass Error | -0.88 ppm | Calculated |
Note: The measured mass and error are hypothetical examples to illustrate the principle of HRMS.
Synthesis and Academic Applications of 4 Methyldec 4 En 1 Ol Derivatives and Analogs
Design and Synthesis of Novel Analogs with Modified Structures
The synthesis of analogs of 4-methyldec-4-en-1-ol often involves strategic modifications to the alkyl chain or the stereochemistry of the molecule to probe biological activity or to serve as precursors for other complex targets. While specific synthetic routes for a wide range of this compound analogs are not extensively documented in publicly available literature, general methodologies for the synthesis of structurally similar chiral alcohols are well-established. These methods often employ asymmetric synthesis techniques to control the stereochemistry.
For instance, the synthesis of structurally related long-chain chiral alcohols, such as derivatives of decen-ol, has been achieved through multi-step reaction sequences. A common strategy involves the use of cross-metathesis reactions to construct the carbon backbone, followed by stereoselective reduction of a ketone to introduce the chiral alcohol moiety. For example, the synthesis of acremolides A and B involved the creation of a similar 4-methyldec-5-en-3-ol backbone. mdpi.com
A representative synthetic approach to a related decenol derivative is outlined in the table below, showcasing the types of reactions that could be adapted for the synthesis of this compound analogs.
Table 1: Exemplary Synthetic Steps for a Substituted Decenol Derivative
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Cross-Metathesis | Grubbs II catalyst, DCM, room temperature | (E)-1-(benzyloxy)-4-methyldec-5-en-3-one |
| 2 | Stereoselective Reduction | Diisopinocampheylborane, THF, -78 °C | (3R,4S,E)-1-(benzyloxy)-4-methyldec-5-en-3-ol |
| 3 | Protection of Alcohol | TBDMSCl, imidazole, DMF | (3R,4S,E)-1-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-4-methyldec-5-ene |
This table is a generalized representation based on synthetic strategies for similar molecules and does not represent a specific synthesis of this compound.
Structure-Activity Relationship (SAR) Studies in Chemical Ecology
For many insect species, only one specific enantiomer of a pheromone is biologically active, while the other may be inactive or even inhibitory. nih.gov For example, in the case of the aggregation pheromone sulcatol, neither the (R)- nor the (S)-enantiomer alone is active, but a mixture of the two is required to elicit a behavioral response in the ambrosia beetle. nih.gov Similarly, the geometry of the double bond is critical; cis and trans isomers can have vastly different activities.
The structural features of this compound, a chiral alcohol with a trisubstituted double bond, suggest that its activity as a semiochemical would be highly dependent on these stereochemical details. SAR studies would likely involve the synthesis and bioassay of all possible stereoisomers to determine the active configuration.
Table 2: General Principles of Stereochemistry in Pheromone Activity
| Stereochemical Feature | General Effect on Biological Activity | Example Compound |
| Enantiomeric Purity | Often, only one enantiomer is active; the other can be inactive or inhibitory. | Japonilure nih.gov |
| Racemic Mixtures | Activity can be reduced, absent, or in some cases, require a specific ratio of enantiomers. | Sulcatol nih.gov |
| Diastereomers | Different diastereomers often exhibit distinct levels of activity. | Serricornin nih.gov |
| Geometric Isomers (E/Z) | The geometry of the double bond is frequently critical for receptor binding and activity. | Bombykol nih.gov |
Applications as Chiral Building Blocks in Complex Organic Synthesis
Utilization in the Synthesis of Natural Products or their Scaffolds
While direct applications of this compound in the total synthesis of specific natural products are not prominently reported, its structural motif is present in various bioactive molecules. For example, the total syntheses of acremolides A and B, which are complex natural products, utilize a chiral 4-methyldec-5-en-3-ol backbone. mdpi.comnih.gov This highlights the utility of such structures as key intermediates. The synthesis of these complex molecules often relies on the precise stereochemical control offered by such chiral building blocks.
The general strategy involves the coupling of the chiral building block with other fragments to assemble the carbon skeleton of the natural product. The existing stereocenter in the building block helps to direct the stereochemistry of subsequent reactions.
Derivatization for Further Chemical Transformations
The functional groups of this compound, namely the hydroxyl group and the double bond, provide handles for a variety of chemical transformations, allowing for its derivatization into other useful synthetic intermediates.
The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of carbon-carbon bond-forming reactions. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions. The double bond can undergo various reactions such as epoxidation, dihydroxylation, or cleavage to introduce new functional groups.
Table 3: Potential Derivatization Reactions of this compound
| Functional Group | Reaction | Reagents | Potential Product |
| Hydroxyl | Oxidation to Aldehyde | PCC, DCM | 4-Methyldec-4-enal |
| Hydroxyl | Oxidation to Carboxylic Acid | Jones Reagent | 4-Methyldec-4-enoic acid |
| Hydroxyl | Tosylation | TsCl, pyridine | 4-Methyldec-4-en-1-yl tosylate |
| Double Bond | Epoxidation | m-CPBA, DCM | 4,5-Epoxy-4-methyldecan-1-ol |
| Double Bond | Dihydroxylation | OsO4, NMO | 4-Methyl-decane-1,4,5-triol |
| Double Bond | Ozonolysis | O3, then DMS | 4-Oxo-pentan-1-ol and Hexanal |
This versatility makes this compound and its derivatives valuable tools for the construction of complex molecular architectures in organic synthesis.
Q & A
Q. How can contradictions in pharmacological data (e.g., conflicting bioactivity results) be resolved?
- Answer : Conduct dose-response studies to establish EC values and assess cytotoxicity (e.g., MTT assays). Use orthogonal assays (e.g., enzyme inhibition vs. cell-based models) to confirm mechanisms. Meta-analyses of published data should account for variables like solvent choice (DMSO vs. ethanol) and cell line specificity .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
- Answer : Optimize solvent systems (e.g., Cremophor EL for aqueous stability) or derivatize the alcohol to a phosphate ester for improved hydrophilicity. Dynamic light scattering (DLS) can monitor aggregation in real time. Include vehicle controls to rule out solvent interference .
Q. How should researchers address discrepancies in reported synthetic yields?
- Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. Compare with literature protocols (e.g., reflux times in Grignard additions). Publish detailed experimental logs, including failed attempts, to support reproducibility .
Q. What computational tools predict the environmental fate of this compound?
- Answer : Use EPI Suite (EPA) for biodegradation half-life and ECOSAR for ecotoxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers. Validate predictions with experimental soil adsorption studies (OECD Guideline 106) .
Methodological Best Practices
Q. How to manage and share research data for this compound under FAIR principles?
- Answer : Use electronic lab notebooks (ELNs) like Chemotion to log raw spectra and reaction conditions. Deposit datasets in repositories (e.g., RADAR4Chem) with metadata (CAS number, purity, instrumentation). Cite datasets using persistent identifiers (DOIs) .
Q. What protocols ensure ethical reuse of this compound in interdisciplinary studies?
- Answer : Document synthesis pathways and hazard profiles (e.g., GHS classifications) in supplemental materials. For collaborative projects, establish material transfer agreements (MTAs) and share via platforms like NFDI4Chem’s search service .
Data Contradiction Analysis
Q. How to resolve conflicting NMR assignments for this compound derivatives?
Q. Why do bioactivity results vary across studies, and how can this be standardized?
- Answer : Variability often arises from differences in assay conditions (e.g., serum concentration in cell cultures). Adopt OECD guidelines for in vitro testing and report data using MIAME standards. Use positive controls (e.g., tetracycline for antimicrobial assays) to calibrate results .
Experimental Design Considerations
Q. What green chemistry approaches reduce waste in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
